L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine
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Overview
Description
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine is a peptide composed of five amino acids: L-tryptophan, L-tyrosine, L-threonine, L-methionine, and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR).
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved may include:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-alanine
- L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-leucine
- L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-isoleucine
Uniqueness
L-Tryptophyl-L-tyrosyl-L-threonyl-L-methionyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of L-tryptophan and L-tyrosine residues contributes to its potential interactions with aromatic amino acid-binding sites, while L-threonine, L-methionine, and L-valine provide structural stability and hydrophobic interactions.
Properties
CAS No. |
827300-55-0 |
---|---|
Molecular Formula |
C34H46N6O8S |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C34H46N6O8S/c1-18(2)28(34(47)48)39-31(44)26(13-14-49-4)37-33(46)29(19(3)41)40-32(45)27(15-20-9-11-22(42)12-10-20)38-30(43)24(35)16-21-17-36-25-8-6-5-7-23(21)25/h5-12,17-19,24,26-29,36,41-42H,13-16,35H2,1-4H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,47,48)/t19-,24+,26+,27+,28+,29+/m1/s1 |
InChI Key |
GIEFBAZQHXZNET-SBIDANCBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
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